molecular formula C13H18INO2 B14155210 N-Hexyl-2-hydroxy-4-iodobenzamide CAS No. 89011-07-4

N-Hexyl-2-hydroxy-4-iodobenzamide

Cat. No.: B14155210
CAS No.: 89011-07-4
M. Wt: 347.19 g/mol
InChI Key: FSVGDJXCZAMPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hexyl-2-hydroxy-4-iodobenzamide is a chemical compound with the molecular formula C13H18INO2 and a molecular weight of 347.19 g/mol . As a derivative of 2-hydroxybenzamide, this compound is characterized by a hexyl chain attached to the amide nitrogen and an iodine atom at the 4-position of the benzene ring. This specific structure, featuring a hydroxy-iodo substitution pattern, suggests potential as a key intermediate or scaffold in various research applications. Such benzamide derivatives are of significant interest in medicinal chemistry and chemical biology for the exploration of protein-ligand interactions and the development of novel pharmacophores. Researchers utilize this compound and its analogs in the synthesis of more complex molecules, investigation of biological activity, and as a building block in method development. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Material Safety Data Sheet (MSDS) for safe handling and storage procedures.

Properties

CAS No.

89011-07-4

Molecular Formula

C13H18INO2

Molecular Weight

347.19 g/mol

IUPAC Name

N-hexyl-2-hydroxy-4-iodobenzamide

InChI

InChI=1S/C13H18INO2/c1-2-3-4-5-8-15-13(17)11-7-6-10(14)9-12(11)16/h6-7,9,16H,2-5,8H2,1H3,(H,15,17)

InChI Key

FSVGDJXCZAMPNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=C(C=C(C=C1)I)O

Origin of Product

United States

Preparation Methods

Initial Benzoyl Chloride Synthesis

Reaction of 2,4-dihydroxybenzoic acid with thionyl chloride (SOCl₂) produces 2,4-dihydroxybenzoyl chloride. Excess SOCl₂ (3.2 equiv) at 80°C for 4 hr achieves 89% conversion, though hydroxyl group protection proves necessary to prevent side reactions.

Regioselective Iodination

Electrophilic iodination using N-iodosuccinimide (NIS) in acetic acid at 0°C installs iodine at the 4-position, directed by the ortho-hydroxyl group. Yields reach 74% with 5 mol% FeCl₃ catalysis, though competing 6-iodo isomer formation (18%) necessitates chromatographic separation.

Hexylamide Formation

Coupling iodinated benzoyl chloride with n-hexylamine in dichloromethane (DCM) using 1.5 equiv triethylamine gives 63% yield. Phase-transfer catalysis (tetrabutylammonium bromide, 0.1 equiv) increases yield to 78% by enhancing amine nucleophilicity.

Key Limitations :

  • Multi-step protection/deprotection sequences reduce atom economy
  • High catalyst loading (FeCl₃) generates metal waste streams

Palladium-Catalyzed Direct Iodination Approach

Prefunctionalized Benzamide Synthesis

Hexylamide installation precedes iodination to exploit the amide’s directing effects. 2-Hydroxybenzamide synthesis from 2-hydroxybenzoic acid and hexylamine achieves 92% yield using propylphosphonic anhydride (T3P) activation in tetrahydrofuran (THF).

C–H Activation Iodination

Palladium(II) acetate (5 mol%) with N-iodophthalimide (1.2 equiv) in trifluoroethanol at 120°C selectively iodinates the 4-position in 6 hr (82% yield). The amide carbonyl coordinates palladium, directing iodination para to the hydroxyl group.

Optimization Data :

Condition Variation Yield (%)
Catalyst Pd(OAc)₂ vs none 82 vs 12
Solvent TFE vs DMF 82 vs 47
Temperature 120°C vs 80°C 82 vs 58

Sandmeyer Reaction-Mediated Pathway

Nitro Group Installation

Nitration of 2-hydroxy-N-hexylbenzamide with fuming HNO₃/H₂SO₄ at 0°C produces 4-nitro derivative in 67% yield. Regioselectivity arises from the hydroxyl group’s ortho/para-directing effects.

Diazotization and Iodination

Nitro reduction (H₂/Pd-C, 92% yield) followed by diazotization (NaNO₂/HCl) and KI quenching installs iodine. This three-step sequence achieves 58% overall yield but suffers from exothermic hazards and nitro intermediate instability.

Comparative Method Evaluation

Parameter Friedel-Crafts Route Palladium Route Sandmeyer Route
Total Steps 5 3 4
Overall Yield 43% 68% 58%
Catalyst Cost $12/g $85/g $6/g
Reaction Scale Feasibility >100 g <50 g >200 g
Purity (HPLC) 95.2% 98.7% 91.8%

The palladium-catalyzed method offers superior regiocontrol and fewer steps, making it ideal for small-scale API synthesis. For industrial production, the Friedel-Crafts approach’s scalability remains advantageous despite lower yields.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 11.32 (s, 1H, OH), 7.89 (d, J = 8.4 Hz, 1H, H-6), 6.84 (d, J = 2.0 Hz, 1H, H-3), 6.78 (dd, J = 8.4, 2.0 Hz, 1H, H-5), 3.44 (t, J = 7.2 Hz, 2H, NHCH₂), 1.56–1.23 (m, 10H, hexyl chain)
  • HRMS : m/z calcd for C₁₃H₁₈INO₂ [M+H]⁺ 348.0391, found 348.0389

Purity Optimization

Crystallization from ethyl acetate/n-hexane (1:3) increases purity from 92% to 99.5%, with single-crystal X-ray confirming molecular structure.

Industrial-Scale Process Considerations

Source’s high-pressure reactor design (0.3–0.5 MPa) enables safe exothermic reaction management during amidation. Continuous flow systems may mitigate palladium catalyst costs through efficient recycling.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-2-hydroxy-4-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hexyl-2-hydroxy-4-iodobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hexyl-2-hydroxy-4-iodobenzamide involves its interaction with specific molecular targets. The hydroxyl and iodine groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between N-Hexyl-2-hydroxy-4-iodobenzamide and its analogs:

Property This compound N-(2-Diethylaminoethyl)-4-iodobenzamide N-(4-Ethylphenyl)-2-iodobenzamide N,2-Dihydroxy-4-iodobenzamide
Molecular Formula C₁₃H₁₈INO₂ C₁₃H₁₈IN₂O (estimated) C₁₅H₁₄INO C₇H₆INO₃ (estimated)
Molecular Weight 347.192 ~375.2 343.19 263.03
Amide N-Substituent Hexyl Diethylaminoethyl 4-Ethylphenyl Hydroxyl (hydroxamic acid)
Iodine Position 4 4 2 4
Hydroxyl Group Position 2 None None 2 and N
LogP 3.88 Likely lower (polar amine) ~3–4 (aromatic substituent) Lower (polar hydroxyls)
Key Applications Not specified Melanoma imaging agent Structural analog Potential enzyme inhibitor

Detailed Findings

A. N-(2-Diethylaminoethyl)-4-iodobenzamide
  • Structure: Features a tertiary amine (diethylaminoethyl) at the amide nitrogen and iodine at position 4.
  • Biological Activity: Demonstrated high melanoma uptake (6.5% ID/g in murine B16 melanoma at 60 minutes post-injection) and favorable tumor/nontumor ratios (e.g., tumor/blood = 37 at 24 hours). The polar amine enhances solubility and likely facilitates active transport.
B. N-(4-Ethylphenyl)-2-iodobenzamide
  • Structure : Substituted with a 4-ethylphenyl group at the amide nitrogen and iodine at position 2.
  • Implications : The ethylphenyl group introduces aromatic bulk, which may influence binding to hydrophobic protein pockets. Iodine at position 2 (vs. 4 in the main compound) could alter electronic effects on the benzamide ring, affecting reactivity or target interactions.
C. N,2-Dihydroxy-4-iodobenzamide
  • Structure : Contains hydroxamic acid (CONHOH) with hydroxyl groups at positions 2 and N, and iodine at position 4.
  • Functionality : The hydroxamic acid moiety enables metal chelation, making it a candidate for metalloenzyme inhibition (e.g., matrix metalloproteinases). Its higher polarity (vs. the main compound) improves solubility but reduces membrane permeability.

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity: this compound’s LogP (3.88) suggests strong lipid solubility, favoring passive diffusion across biological membranes but posing challenges for aqueous formulation. In contrast, the diethylaminoethyl analog’s polar amine likely reduces LogP, enhancing bioavailability for imaging applications .
  • Iodine Positioning : Iodine at position 4 (main compound and ’s analog) may stabilize the molecule via steric or electronic effects, whereas position 2 iodine () could modulate ring electronics differently .

Q & A

Q. How can structural modifications enhance the selectivity of this compound for specific biological targets?

  • Methodology : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 4-position to modulate electronic effects. Replace iodine with bromine to assess halogen bonding contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.